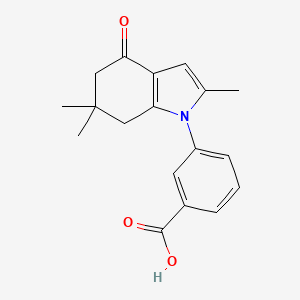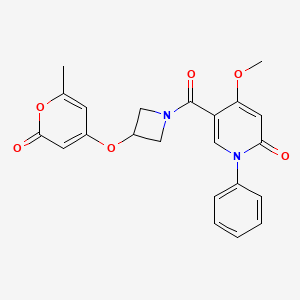
4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one involves a multi-step process. Typically, the synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group at the 4th position. The next steps involve the formation of the azetidine ring and its subsequent functionalization to attach the 6-methyl-2-oxo-2H-pyran-4-yl moiety. The final step includes the attachment of the phenyl group to the 1st position of the pyridine ring.
Industrial Production Methods: In an industrial setting, this compound is typically produced using large-scale organic synthesis techniques that prioritize yield and purity. The reaction conditions, such as temperature, pressure, and solvents, are optimized to facilitate the desired reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, which may lead to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace leaving groups on the molecule, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: The common reagents include acids, bases, oxidizing agents, and reducing agents, under controlled temperature and pressure to achieve specific reactions.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modified functional groups that enhance or alter its chemical properties.
Scientific Research Applications: 4-methoxy-5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one has a broad range of applications:
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and its effects on cellular pathways.
Medicine: Explored for its therapeutic potential, including its role in drug development for treating diseases or conditions based on its biological activity.
Industry: Employed in the development of advanced materials, coatings, and other industrial applications due to its unique chemical properties.
Mechanism of Action: The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. It may act by binding to these targets and modulating their activity, thereby influencing various biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds: When compared to similar compounds:
4-methoxy-1-phenylpyridin-2(1H)-one: Lacks the azetidine and pyran rings, resulting in different chemical properties and reactivity.
5-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyridin-2(1H)-one: Similar but lacks the methoxy group, affecting its interactions and applications.
1-phenylpyridin-2(1H)-one derivatives: With various substituents at different positions, showcasing a range of activities and uses.
The unique combination of the methoxy group, azetidine ring, and pyran moiety in this compound makes it a distinctive compound with specific applications and reactivity profiles that differentiate it from its analogs.
Properties
IUPAC Name |
4-methoxy-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-14-8-16(9-21(26)29-14)30-17-11-23(12-17)22(27)18-13-24(15-6-4-3-5-7-15)20(25)10-19(18)28-2/h3-10,13,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMUCGLKVFQYAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-piperazinecarboxylate](/img/structure/B2436455.png)
![3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2436456.png)
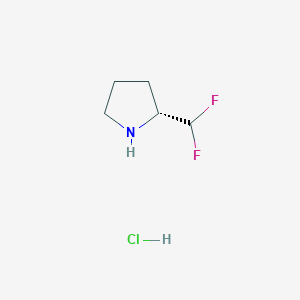
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)
![ETHYL 4-{5-[(1E)-2-(TERT-BUTYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE](/img/structure/B2436464.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2436465.png)
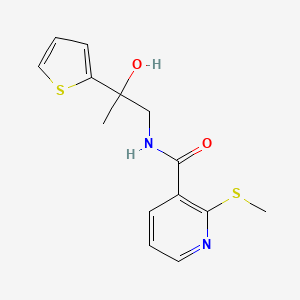
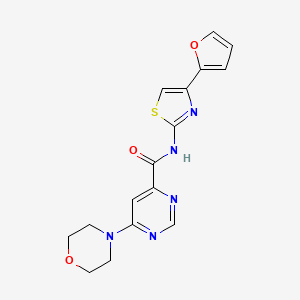

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2436472.png)
![1-[2,2-Bis(furan-2-yl)ethyl]-3-tert-butylurea](/img/structure/B2436474.png)

